N2-Formyl-L-arginine
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Overview
Description
N2-Formyl-L-arginine is a derivative of the amino acid L-arginine. It is characterized by the presence of a formyl group attached to the nitrogen atom at the second position of the arginine molecule. The molecular formula of this compound is C7H14N4O3, and it has a molecular weight of 202.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of formic acid as the formylating agent under mild conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of N2-Formyl-L-arginine may involve more scalable and efficient methods, such as the use of continuous flow reactors or biocatalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N2-Formyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N2-Carboxyl-L-arginine.
Reduction: N2-Hydroxymethyl-L-arginine.
Substitution: N2-Substituted-L-arginine derivatives.
Scientific Research Applications
N2-Formyl-L-arginine has several applications in scientific research:
Biochemistry: It is used as a reagent for studying protein synthesis and enzyme activity.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
N2-Formyl-L-arginine exerts its effects primarily through its interaction with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). The formyl group enhances the binding affinity of the compound to the enzyme, leading to increased NO production. This, in turn, affects various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- N2-Succinyl-L-arginine
- N2-Acetyl-L-arginine
- N2-Benzoyl-L-arginine
Uniqueness
N2-Formyl-L-arginine is unique due to its specific interaction with nitric oxide synthase, which distinguishes it from other N2-substituted arginine derivatives. Its formyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
93964-76-2 |
---|---|
Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-formamidopentanoic acid |
InChI |
InChI=1S/C7H14N4O3/c8-7(9)10-3-1-2-5(6(13)14)11-4-12/h4-5H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t5-/m0/s1 |
InChI Key |
MBDCBOQSTZRKJP-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC=O)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC=O)CN=C(N)N |
Origin of Product |
United States |
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